IDO1 Enzyme Inhibition: N-(1,3-Dioxoisoindolin-5-yl)propionamide vs. High-Potency Clinical Candidate Epacadostat
In a purified human IDO1 enzyme assay, N-(1,3-Dioxoisoindolin-5-yl)propionamide demonstrates an IC50 of 9.10 µM [1]. This is approximately 910-fold less potent than the clinical IDO1 inhibitor Epacadostat, which exhibits an IC50 of 10 nM in a comparable purified enzyme assay format . The target compound thus occupies a distinct potency tier suitable for specific research applications where a lower potency tool compound is required.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 9.10 µM (9100 nM) |
| Comparator Or Baseline | Epacadostat (IC50 = 10 nM) |
| Quantified Difference | ~910-fold lower potency for target compound |
| Conditions | Purified human IDO1 enzyme; L-tryptophan substrate; preincubation for 5 mins; measurement after 15 mins for target; comparable purified enzyme assay for comparator |
Why This Matters
This quantitative differentiation enables informed selection between a highly potent clinical tool (Epacadostat) and a lower potency compound more suitable for probing structure-activity relationships or as a control in high-concentration assays.
- [1] BindingDB. BDBM50516652 (CHEMBL4476409). IC50 = 9.10E+3 nM for human IDO1. Accessed 2026. View Source
